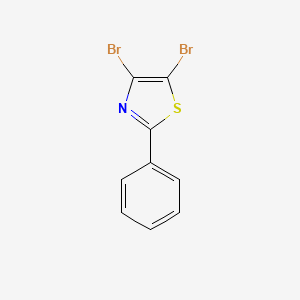

4,5-Dibromo-2-phenylthiazole

CAS No.: 105361-77-1

Cat. No.: VC7935041

Molecular Formula: C9H5Br2NS

Molecular Weight: 319.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105361-77-1 |

|---|---|

| Molecular Formula | C9H5Br2NS |

| Molecular Weight | 319.02 g/mol |

| IUPAC Name | 4,5-dibromo-2-phenyl-1,3-thiazole |

| Standard InChI | InChI=1S/C9H5Br2NS/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H |

| Standard InChI Key | LYEMCEIOPWEZJT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=C(S2)Br)Br |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(S2)Br)Br |

Introduction

Chemical Identity and Structural Features

4,5-Dibromo-2-phenylthiazole belongs to the class of 1,3-thiazoles, featuring a five-membered aromatic ring containing sulfur and nitrogen atoms. The substitution pattern includes bromine atoms at the 4 and 5 positions and a phenyl group at the 2 position. This arrangement confers distinct electronic and steric properties, making the compound highly reactive in metal-catalyzed cross-coupling reactions.

Key Structural Properties

-

Molecular Formula: CHBrNS

-

Molecular Weight: 319.02 g/mol

-

IUPAC Name: 4,5-dibromo-2-phenyl-1,3-thiazole

The presence of bromine atoms at adjacent positions creates a sterically congested environment, which influences regioselectivity in subsequent reactions. The phenyl group at C2 enhances the compound’s stability and participates in π-π interactions during catalytic processes .

Synthesis and Functionalization Strategies

Sequential Cross-Coupling Methodology

Recent research has demonstrated the effectiveness of 4,5-dibromo-2-phenylthiazole as a precursor in the synthesis of 2,4,5-trisarylthiazoles via Suzuki-Miyaura cross-coupling reactions. A three-step, one-pot protocol enables sequential arylation at the C2, C5, and C4 positions :

-

Initial Arylation (C2 Position):

-

Reagents: Tribromothiazole, arylboronic acid, Pd(OAc), SPhos ligand.

-

Solvent: Toluene, 100°C, 16 hours.

-

Yield: 80–90% for 2-aryl-4,5-dibromothiazoles.

-

-

Second Arylation (C5 Position):

-

Reagents: Arylboronic acid, Pd(OAc), SPhos.

-

Solvent: DME/water (3:1), NaHCO, 80°C, 16 hours.

-

Yield: 70–85% for 2,5-bisaryl-4-bromothiazoles.

-

-

Third Arylation (C4 Position):

-

Reagents: Arylboronic acid, Pd(OAc), SPhos.

-

Solvent: DME/water (3:1), NaHCO, 80°C, 16 hours.

-

Yield: 40–54% for 2,4,5-trisarylthiazoles.

-

Table 1: Representative Triarylated Thiazoles Synthesized via Sequential Coupling

| Entry | Ar1 | Ar2 | Ar3 | Product Yield (%) |

|---|---|---|---|---|

| 1 | Ph | Ph | Ph | 50 |

| 2 | Ph | 4-MeOCH | 3-MeCH | 42 |

| 8 | Ph | 4-MeOCH | 3-NOCH | 54 |

Solvent and Catalytic Considerations

The choice of solvent significantly impacts reaction efficiency. Polar solvent systems (e.g., DME/water) enhance coupling at the C5 and C4 positions but may lead to by-product formation, such as 2,5-bisarylated derivatives. Catalytic systems employing Pd(OAc) and SPhos ligand ensure high turnover, though optimization is required to minimize homocoupling side reactions .

Reactivity and Mechanistic Insights

Bromine Substitution Patterns

The 4,5-dibromo configuration facilitates sequential displacement, with the C5 position typically reacting before C4 due to reduced steric hindrance. Computational studies suggest that electron-withdrawing substituents on the arylboronic acid enhance oxidative addition rates at the Pd center .

Role of the Thiazole Ring

The thiazole’s aromatic system directs electrophilic attack to the brominated positions. Density functional theory (DFT) analyses indicate that the nitrogen atom’s lone pair delocalizes into the ring, stabilizing transition states during cross-coupling .

Applications in Pharmaceutical Chemistry

Triarylated Thiazoles as Drug Candidates

Triarylated thiazoles derived from 4,5-dibromo-2-phenylthiazole exhibit structural diversity critical for drug discovery. For example:

-

Anticancer Agents: Analogues with electron-donating groups (e.g., 4-MeO) demonstrate enhanced cytotoxicity profiles.

-

Antimicrobial Scaffolds: Nitro-substituted derivatives show promise against resistant bacterial strains .

Table 2: Biological Activities of Selected Triarylated Thiazoles

| Compound | Substitution Pattern | Biological Activity |

|---|---|---|

| 4h | Ph, 4-MeO, 3-NO | Antimicrobial (Gram-positive) |

| 4e | 3-Me, Ph, 4-MeO | Cytotoxic (IC = 8 μM) |

Comparative Analysis with Dichloro Analogues

4,5-Dichloro-2-phenylthiazole exhibits lower reactivity in cross-coupling due to weaker C–Cl bond polarization. Bromine’s larger atomic radius enhances transmetallation efficiency, yielding higher coupling yields (e.g., 54% for dibromo vs. 32% for dichloro in Entry 8 conditions) .

Industrial and Scalability Challenges

Process Optimization

Large-scale synthesis requires addressing:

-

Catalyst Loading: Reducing Pd usage while maintaining efficiency.

-

Solvent Recycling: DME/water mixtures pose separation challenges.

-

By-Product Management: Chromatographic purification remains a bottleneck.

Future Directions

Expanding Substrate Scope

Recent efforts focus on incorporating heteroaryl groups (e.g., pyridyl, thienyl) to enhance pharmacological properties. Preliminary results indicate improved solubility and target affinity .

Catalytic Innovations

Emerging methodologies, including photoredox catalysis and flow chemistry, aim to reduce reaction times and improve selectivity. For instance, visible-light-mediated coupling has achieved 65% yield for C4 arylation under mild conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume